

Hymenialdisine: A Comparative Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *Hymenialdisine*

Cat. No.: *B10760331*

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Hymenialdisine, a brominated pyrrole-azepine alkaloid originally isolated from marine sponges, has emerged as a significant subject of interest in drug discovery due to its potent and diverse biological activities.[1][2][3] This guide provides a meta-analysis of **Hymenialdisine**'s therapeutic potential, offering an objective comparison with alternative compounds and presenting the supporting experimental data for researchers, scientists, and drug development professionals. The document focuses on its mechanism of action as a multi-kinase inhibitor and its consequent therapeutic promise in neurodegenerative diseases, cancer, and inflammatory disorders.

Mechanism of Action: A Multi-Kinase Inhibitor

Hymenialdisine exerts its biological effects primarily by inhibiting a range of protein kinases, which are crucial regulators of cellular functions.[4] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of target kinases.[5] X-ray crystallography of a CDK2-**hymenialdisine** complex has revealed that it forms three hydrogen bonds with the residues Glu81 and Leu83, a binding mode similar to other kinase inhibitors. Its broad-spectrum activity includes potent inhibition of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 β (GSK-3 β), and Casein Kinase 1 (CK1), positioning it as a molecule with therapeutic potential across multiple disease areas.

The key signaling pathways modulated by **Hymenialdisine** include:

- Cell Cycle Regulation: Through inhibition of CDKs such as CDK1, CDK2, and CDK5.

- **Neurodegenerative Pathways:** By inhibiting GSK-3 β and CDK5, it blocks the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.
- **Inflammatory Signaling:** It suppresses the pro-inflammatory NF- κ B and MAPK/ERK signaling cascades.
- **Angiogenesis:** A derivative, 10Z-**Hymenialdisine**, has been shown to inhibit angiogenesis by suppressing NF- κ B activity and the expression of angiogenic factors like VEGF and IL-8.
- **Bone Metabolism:** It dually regulates bone homeostasis by inhibiting osteoclast differentiation via NF- κ B and MAPK pathways while promoting osteoblast differentiation through the GSK-3 β / β -catenin pathway.

Therapeutic Applications and Comparative Efficacy

Hymenialdisine's multi-targeted nature makes it a promising candidate for several pathologies. Below is a summary of its efficacy, presented alongside alternative compounds.

Data Presentation: Kinase Inhibitory Profile of **Hymenialdisine**

The following table summarizes the in vitro inhibitory activity of **Hymenialdisine** (specifically the 10Z-**Hymenialdisine** form) against a panel of protein kinases, demonstrating its potent and broad-spectrum profile.

Kinase Target	IC50 (nM)	Therapeutic Area
MEK1	6	Cancer, Inflammation
GSK-3β	10	Neurodegeneration, Bipolar Disorder
Cdk1/cyclin B	22	Cancer
Cdk5/p25	28	Neurodegeneration
CK1	35	Cancer, Circadian Rhythm Disorders
Cdk2/cyclin A	40	Cancer
Cdk2/cyclin E	70	Cancer
ASK-γ	80	Inflammation, Apoptosis
Cdk3/cyclin E	100	Cancer
Erk1	470	Cancer, Inflammation
PKCγ	500	Neurological Disorders
Cdk4/cyclin D1	600	Cancer
Cdk6/cyclin D2	700	Cancer
PKCα	700	Cancer

Data sourced from BioCrick.

Data Presentation: Cellular Activity Profile of **Hymenialdisine**

Cellular Process	Cell Line	IC50 (μM)	Therapeutic Area
NF-κB Activation	U937	1-2	Inflammation, Cancer
IL-8 Production	U937	0.34-0.48	Inflammation

Data sourced from BioCrick and PubMed.

Comparison with Alternative Kinase Inhibitors

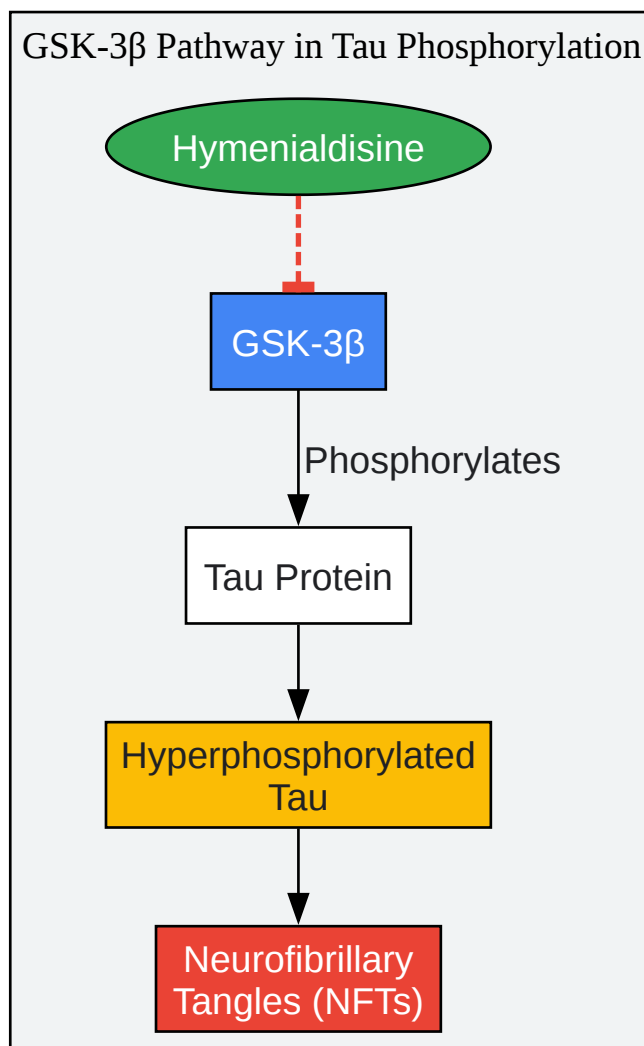
This table provides a comparative overview of **Hymenialdisine**'s primary targets against other known kinase inhibitors.

Target Kinase	Hymenialdisine (IC50)	Alternative Compound(s)	Notes on Alternatives
CDKs	22-700 nM (Cdk1, 2, 3, 4, 5, 6)	Abemaciclib, Kenpaullone	Abemaciclib is an approved drug for breast cancer. Kenpaullone is a potent CDK/GSK-3 inhibitor.
GSK-3 β	10 nM	Tideglusib, SB-415286, Manzamine A	Tideglusib is an irreversible inhibitor that has undergone clinical trials for Alzheimer's. SB-415286 is a highly selective synthetic inhibitor. Manzamine A is another marine natural product inhibitor.
MEK1	6 nM	Trametinib, Cobimetinib	Approved targeted therapies for melanoma and other cancers.
NF- κ B Pathway	1-2 μ M	Bay 11-7082, TPCA-1	Widely used experimental inhibitors of the NF- κ B pathway.

Signaling Pathways and Experimental Workflows

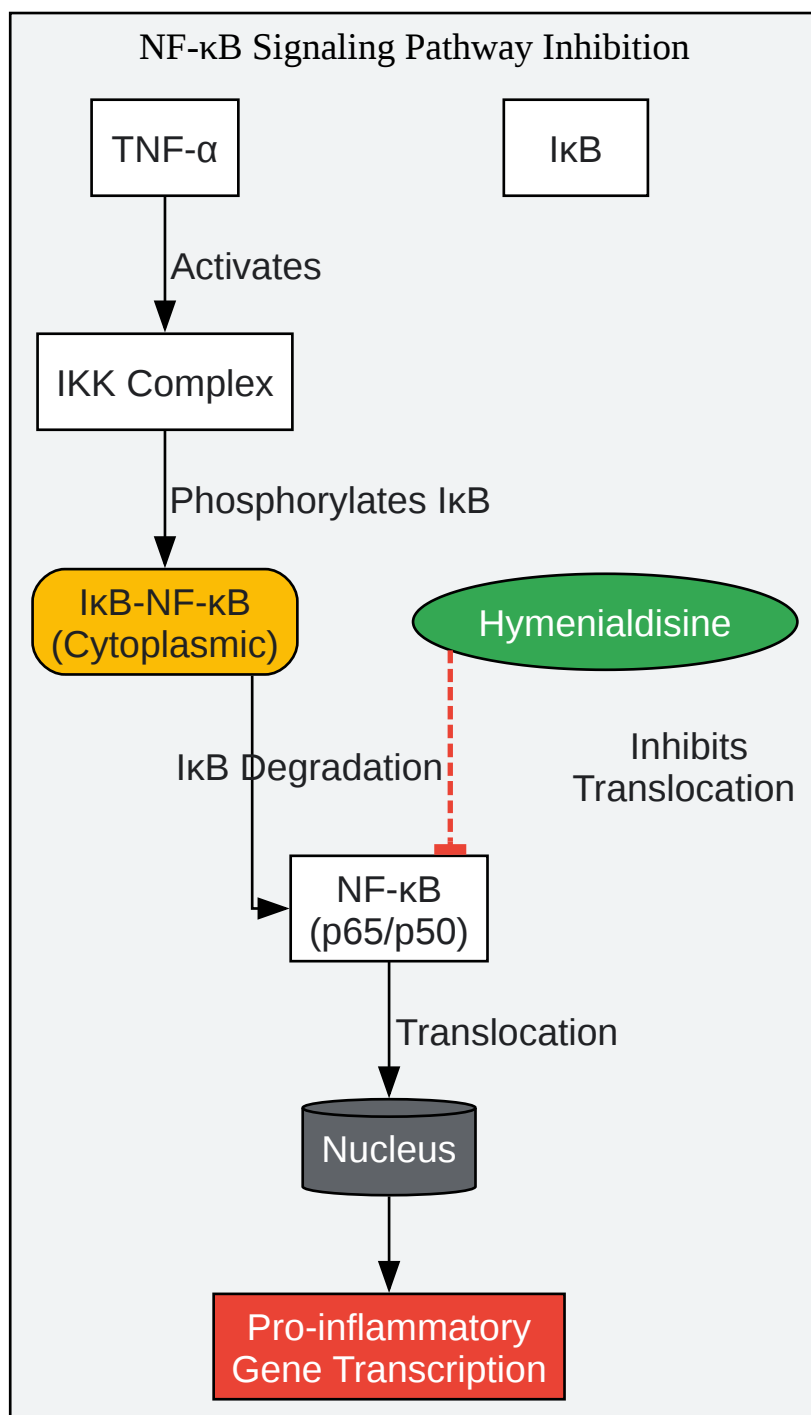
Signaling Pathway Diagrams

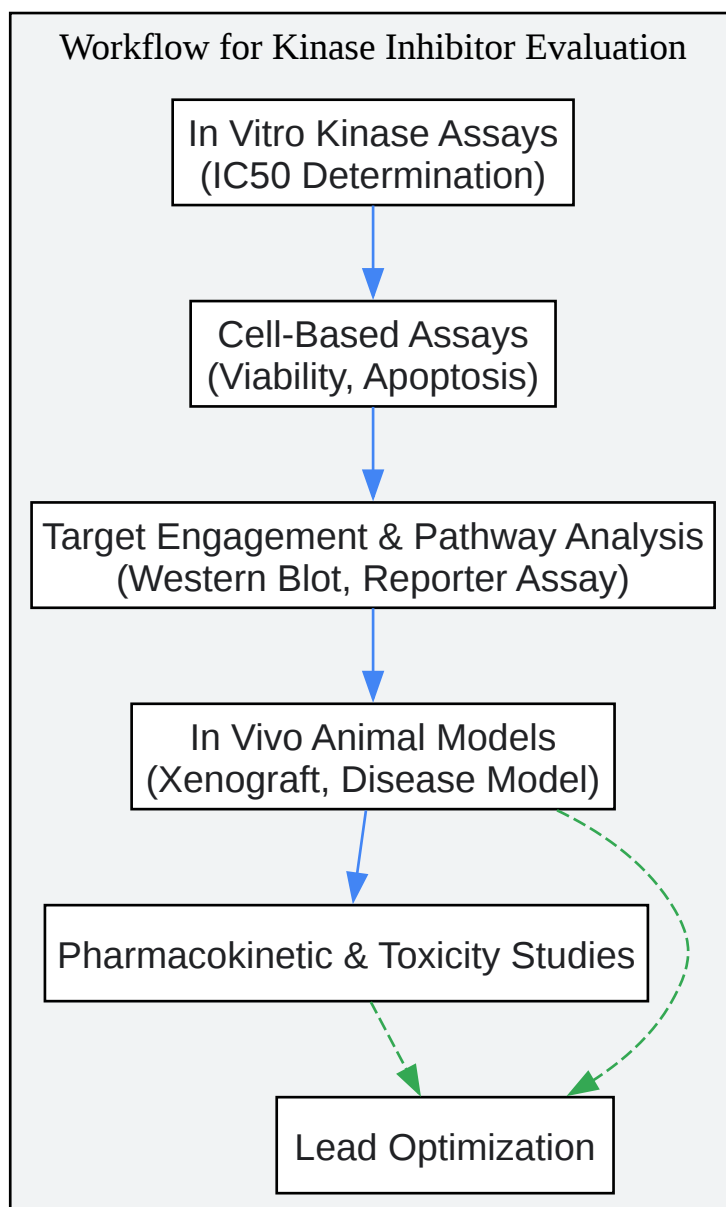
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **Hymenialdisine**.



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Caption: **Hymenialdisine** inhibits GSK-3 β , preventing Tau hyperphosphorylation.





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